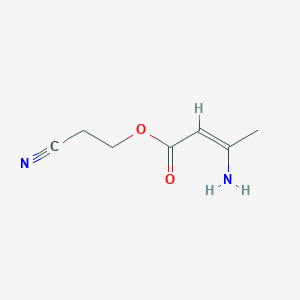

2-Cyanoethyl 3-aminocrotonate

概要

説明

2-Cyanoethyl 3-aminocrotonate is an organic compound with the molecular formula C7H10N2O2. It is an intermediate in the synthesis of various pharmaceutical compounds, including 3-O-Desethyl-5-O-desmethyl Amlodipine, which is a dihydropyridine calcium channel blocker. This compound is known for its role in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Cyanoethyl 3-aminocrotonate can be synthesized through the reaction of 3-aminocrotonic acid with 2-cyanoethanol under acidic conditions. The reaction typically involves the esterification of the carboxylic acid group with the hydroxyl group of 2-cyanoethanol, forming the desired ester compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to maximize the efficiency of the esterification process. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

化学反応の分析

Condensation Reactions

2-Cyanoethyl 3-aminocrotonate participates in condensation reactions , particularly with carbonyl compounds, to form heterocyclic structures such as 1,4-dihydropyridines (DHPs) . These reactions are critical in synthesizing derivatives with diverse biological activities, including cardiovascular effects .

Reactivity of the Cyano Group

The cyano group in This compound undergoes transformations such as hydrolysis or reduction , yielding derivatives with altered functional groups.

Hydrolysis and Reduction

-

Hydrolysis : Converts the cyano group to a carboxylic acid or amide, depending on reaction conditions (e.g., acidic or basic media).

-

Reduction : Reduces the cyano group to an amine or alcohol, enabling further functionalization.

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Hydrolysis | HCl or NaOH | Carboxylic acid/Amide | Synthesis of pharmaceuticals |

| Reduction | LiAlH4 or NaBH4 | Amine/Alcohol | Formation of bioactive derivatives |

Nucleophilic and Electrophilic Behavior

The compound exhibits ambident nucleophilic/electrophilic behavior due to its amino and cyano groups, enabling diverse reactions:

Substitution and Addition Reactions

-

Nucleophilic Substitution : The amino group reacts with alkyl halides or acyl chlorides.

-

Electrophilic Addition : The cyano group participates in 1,4-addition reactions with conjugated enones .

Cardiovascular Activity

| Compound | Activity | EC₅₀ (μM) | Relevance |

|---|---|---|---|

| Nifedipine | Negative inotropy | 0.26 | Calcium channel blocker |

| Lidoflazine | Negative chronotropy | 0.31 | Cardioprotective agent |

科学的研究の応用

Pharmaceutical Synthesis

2-Cyanoethyl 3-aminocrotonate is primarily utilized as a precursor in the synthesis of calcium channel antagonists and other pharmacologically active compounds. Its role as a building block in the synthesis of DHP derivatives has been extensively documented. These derivatives exhibit a range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. For instance, studies have shown that certain DHP derivatives synthesized from this compound display significant smooth muscle calcium channel antagonist effects, making them potential candidates for cardiovascular therapies .

Hantzsch Reaction

The Hantzsch reaction is a pivotal application of this compound. In this reaction, it condenses with an aldehyde and a β-ketoester to form DHP derivatives. This method allows for the rapid synthesis of various substituted DHPs, which can be further modified for biological screening. The versatility of this reaction has made it a popular approach in drug development .

Acylation Reactions

The compound can undergo acylation reactions with acid chlorides, leading to the formation of various derivatives through regioselective pathways depending on the reaction conditions. For example, acylation with α,β-unsaturated acid chlorides can yield 3,4-dihydropyridin-(2H)-ones via [3.3] sigmatropic rearrangement.

Case Study 1: Antihypertensive Activity

A study conducted by Mustafa et al. demonstrated that DHP derivatives synthesized from this compound exhibited significant antihypertensive activity in animal models. The research highlighted the importance of structural modifications on the pharmacological profile of these compounds, emphasizing that certain substitutions led to enhanced efficacy .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of DHP derivatives derived from this compound. The results indicated that specific compounds showed promising inhibitory effects on inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for calcium channel antagonists and other drugs | Significant biological activity observed |

| Hantzsch Reaction | Synthesis of diverse DHP derivatives | Rapid generation for biological screening |

| Acylation Reactions | Formation of various derivatives via regioselective pathways | Enhanced structural diversity and potential applications |

| Antihypertensive Activity | Evaluation of DHP derivatives in animal models | Notable reductions in blood pressure |

| Anti-inflammatory Properties | Assessment of inhibitory effects on inflammatory pathways | Promising candidates for treating inflammation |

作用機序

The mechanism of action of 2-Cyanoethyl 3-aminocrotonate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s functional groups, such as the amino and nitrile groups, play crucial roles in forming active pharmaceutical ingredients. These functional groups can undergo various chemical transformations, leading to the formation of bioactive compounds that interact with biological targets, such as calcium channels.

類似化合物との比較

Ethyl 3-aminocrotonate: Similar in structure but lacks the cyanoethyl group.

Methyl 3-aminocrotonate: Another ester derivative with a methyl group instead of a cyanoethyl group.

3-Aminocrotonic acid: The parent compound without esterification.

Uniqueness: 2-Cyanoethyl 3-aminocrotonate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development .

生物活性

2-Cyanoethyl 3-aminocrotonate (CEAC) is an organic compound with the molecular formula C7H10N2O2, recognized for its diverse applications in medicinal chemistry and biological research. This article explores the biological activity of CEAC, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C7H10N2O2

- CAS Number: 43107-08-0

- Functional Groups: Contains cyano and amino groups, which are critical for its reactivity and biological interactions.

Synthesis:

CEAC is synthesized as an intermediate in the production of various pharmaceuticals, particularly calcium channel blockers. Its synthesis typically involves reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of bioactive derivatives .

The biological activity of CEAC is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Calcium Channel Modulation: CEAC has been studied for its potential role in modulating calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .

- Enzyme Interaction: The compound may interact with enzymes or receptors, influencing biochemical pathways related to cardiovascular function and cellular signaling .

Biological Activity and Therapeutic Potential

1. Cardiovascular Applications:

Research indicates that CEAC and its derivatives exhibit significant activity in cardiovascular pharmacology. For instance, compounds derived from CEAC have shown to possess negative inotropic effects, making them potential candidates for treating conditions like hypertension and heart failure .

2. Antilipemic Effects:

Studies have suggested that CEAC may have antilipemic properties, potentially aiding in the management of hyperlipidemia by influencing lipid metabolism pathways .

3. Anti-inflammatory Properties:

Emerging evidence points towards anti-inflammatory effects associated with CEAC derivatives, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of CEAC Derivatives

Case Study Example:

In a study examining the cardiovascular profile of xanthone-based dihydropyridines synthesized from CEAC, it was found that certain derivatives were twofold more potent than established drugs like nifedipine. This highlights the potential of CEAC as a scaffold for developing new cardiovascular agents .

特性

IUPAC Name |

2-cyanoethyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OCCC#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。